3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a heterocyclic organic compound that features both furan and pyridine rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multicomponent reactions. One common method includes the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Bromination using bromine or nitration using nitric acid.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with various molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with biological macromolecules, influencing their activity. Additionally, the nitrile group can form hydrogen bonds with active sites of enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
- Polysubstituted furans
Uniqueness
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to its combination of furan and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the design of new compounds with potential therapeutic applications.
Biological Activity
3-(Furan-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, drawing from diverse research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C11H8N2O
- CAS Number : 62591-21-3
- Molecular Weight : 186.19 g/mol
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions. Common methods include:
- Condensation Reactions : Involving furan and pyridine derivatives.
- Cyclization Processes : To form the furan and pyridine rings.
- Nitrile Formation : Via reaction of appropriate precursors under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential use in treating infections caused by resistant strains.
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against human cancer cell lines. Notable findings include:
- Mechanism of Action : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound was found to inhibit cell proliferation with IC50 values as low as 10 µM for certain cell lines.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of the compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on HeLa and MCF7 cells revealed that treatment with varying concentrations of the compound led to cell cycle arrest at the G1 phase and increased apoptosis markers, including Annexin V positivity.
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-10(9-3-1-5-14-8-9)12(15)11-4-2-6-16-11/h1-6,8,10H |
InChI Key |
YHVSFLLDJMKBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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